(2-(Dimethylamino)pyrimidin-5-yl)boronic acid
Overview
Description
“(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a pharmaceutical intermediate widely used in organic synthesis . It has a significant impact in making inhibitors of cancer-specific enzymes . The compound has a CAS Number of 756817-82-0 and a molecular weight of 166.98 . It is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The compound has a linear formula of C6H10BN3O2 . The InChI code is 1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis and Spectral Characterization
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid derivatives have been synthesized and characterized for their potential pharmacological activities. These derivatives, part of the pyrimidine class, have shown promise in antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and exhibited significant antioxidant properties in vitro, offering potential in pharmacological research (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Development of Pyrimidine Derivatives with Fungicidal Activity
Scalable synthesis methods for pyrimidine derivatives have been developed, focusing on their application as fungicides. The research involved creating a pyrimidine head and a boronic acid tail, later combined using palladium acetate/triphenylphosphine catalysis. This synthesis process is significant for developing new fungicidal agents (Ryan & Yang, 2019).
Antibacterial Agents
Pyrimidine derivatives, including those related to this compound, have been synthesized as potential antibacterial agents. These compounds, targeting both Gram-positive and Gram-negative bacteria, were developed through a combination of pyrimidine and oxazolidone moieties, showing significant promise in the field of antibacterial drug development (Romeo et al., 2018).
Fluorescence and pH-Sensing Applications
Certain pyrimidine derivatives, such as those derived from this compound, have been explored for their photophysical properties, including fluorescence. They have potential applications in pH sensing due to their ability to undergo color changes upon protonation at specific nitrogen atoms. This characteristic opens avenues for developing new colorimetric pH sensors and logic gates (Yan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence various biochemical processes .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds .
Result of Action
As a boronic acid, it may interact with various biological molecules, potentially influencing their function .
Action Environment
The compound (2-(Dimethylamino)pyrimidin-5-yl)boronic acid should be stored in an inert atmosphere and under -20°C . These environmental conditions may influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
[2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMROYFIMQNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666363 | |
Record name | [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756817-82-0 | |
Record name | [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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